molecular formula C22H34BrNO B13826184 2-[1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide

2-[1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide

Cat. No.: B13826184
M. Wt: 408.4 g/mol
InChI Key: BOCNKEKVCTZYIX-BMLCSLMUSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-[(1R,4R)-2-bicyclo[221]hept-5-enyl]-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide typically involves multiple steps. One common approach is the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanamine with phenylethyl bromide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-en-2-ylmethanamine: A related compound with a similar bicyclic structure.

    5-Norbornene-2-carboxaldehyde: Another bicyclic compound with different functional groups.

    2-Azabicyclo[2.2.1]hept-5-en-3-one: A bicyclic compound with nitrogen in the ring structure.

Uniqueness

2-[1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide is unique due to its specific combination of bicyclic and phenylethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H34BrNO

Molecular Weight

408.4 g/mol

IUPAC Name

2-[1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide

InChI

InChI=1S/C22H34NO.BrH/c1-5-23(4,6-2)14-15-24-22(3,20-10-8-7-9-11-20)21-17-18-12-13-19(21)16-18;/h7-13,18-19,21H,5-6,14-17H2,1-4H3;1H/q+1;/p-1/t18-,19+,21?,22?;/m1./s1

InChI Key

BOCNKEKVCTZYIX-BMLCSLMUSA-M

Isomeric SMILES

CC[N+](C)(CC)CCOC(C)(C1C[C@H]2C[C@@H]1C=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.